molecular formula C20H40O3 B13846186 1-(1,3-Dioxolan-2-yl)heptadecan-4-ol

1-(1,3-Dioxolan-2-yl)heptadecan-4-ol

Cat. No.: B13846186
M. Wt: 328.5 g/mol
InChI Key: OGJBMSPKNORTCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dioxolan-2-yl)heptadecan-4-ol typically involves the reaction of heptadecan-4-ol with 1,3-dioxolane under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-yl)heptadecan-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dioxolan-2-yl)heptadecan-4-ol is unique due to its specific structure, which includes a dioxolane ring and a long alkyl chain. This structure allows it to interact with lipid membranes and proteins in ways that other compounds may not.

Properties

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

1-(1,3-dioxolan-2-yl)heptadecan-4-ol

InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19(21)15-13-16-20-22-17-18-23-20/h19-21H,2-18H2,1H3

InChI Key

OGJBMSPKNORTCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCCC1OCCO1)O

Origin of Product

United States

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